2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Overview
Description
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction forms a Ni(II) complex, which is then disassembled to reclaim the chiral auxiliary and produce the target compound . The process can be scaled up for industrial production, ensuring a consistent supply of high-purity material .
Chemical Reactions Analysis
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the development of bioisosteres, which are crucial in drug design.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pathways involved include binding to enzyme active sites and modulating receptor activity .
Comparison with Similar Compounds
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-Amino-4,4,4-trifluorobutanoic acid: Used as a bioisostere in drug design.
4,4,4-Trifluorobutanenitrile: A precursor in organic synthesis.
2-Amino-3,3,3-trifluoropropanenitrile: Another trifluoromethyl-containing compound with similar applications
Properties
IUPAC Name |
2-amino-4,4,4-trifluorobutanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCNMBFIUKQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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